Ethyl 4-chloropyrrolo[1,2-A]quinoxaline-6-carboxylate
CAS No.:
Cat. No.: VC15910042
Molecular Formula: C14H11ClN2O2
Molecular Weight: 274.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H11ClN2O2 |
|---|---|
| Molecular Weight | 274.70 g/mol |
| IUPAC Name | ethyl 4-chloropyrrolo[1,2-a]quinoxaline-6-carboxylate |
| Standard InChI | InChI=1S/C14H11ClN2O2/c1-2-19-14(18)9-5-3-6-10-12(9)16-13(15)11-7-4-8-17(10)11/h3-8H,2H2,1H3 |
| Standard InChI Key | GEVIQHLBJNUELA-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C2C(=CC=C1)N3C=CC=C3C(=N2)Cl |
Introduction
Ethyl 4-chloropyrrolo[1,2-A]quinoxaline-6-carboxylate is a complex organic compound that belongs to the pyrrolo[1,2-a]quinoxaline class. This class of compounds has garnered significant attention due to their diverse biological activities and potential applications in medicinal chemistry. Despite the lack of specific literature directly focused on Ethyl 4-chloropyrrolo[1,2-A]quinoxaline-6-carboxylate, related compounds within the pyrrolo[1,2-a]quinoxaline family have been extensively studied for their antimalarial, antileishmanial, and anticancer properties.
Synthesis of Pyrrolo[1,2-a]quinoxaline Derivatives
The synthesis of pyrrolo[1,2-a]quinoxaline derivatives typically involves multi-step reactions, including cyclization and cross-coupling reactions. For instance, the synthesis of ethyl 7-bromopyrrolo[1,2-a]quinoxaline-4-carboxylate involves the cyclization of an amido-ester in refluxing phosphorus oxychloride, followed by further modifications such as Buchwald palladium-catalyzed cross-coupling reactions .
Biological Activities of Pyrrolo[1,2-a]quinoxaline Derivatives
Pyrrolo[1,2-a]quinoxaline derivatives have shown promising biological activities:
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Antimalarial Activity: Compounds with this core have been synthesized and tested against Plasmodium falciparum strains, showing IC50 values in the micromolar range .
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Antileishmanial Activity: Derivatives have demonstrated activity against Leishmania spp., with IC50 values ranging from 1.2 to 14.7 μM .
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Anticancer Activity: Some pyrrolo[1,2-a]quinoxaline derivatives have exhibited cytotoxic potential against leukemia cell lines .
Structural Analysis
Structural analysis of pyrrolo[1,2-a]quinoxaline derivatives often involves X-ray crystallography to confirm their 3D structures. This technique provides crucial insights into the molecular geometry and packing, which can influence biological activity .
Potential Applications
Given the biological activities of related compounds, Ethyl 4-chloropyrrolo[1,2-A]quinoxaline-6-carboxylate could serve as a precursor or intermediate in the synthesis of compounds with potential therapeutic applications. Its chloro substituent offers a site for further chemical modification, allowing the introduction of various functional groups to enhance or modify its biological properties.
Data Table: Biological Activities of Related Pyrrolo[1,2-a]quinoxaline Derivatives
| Compound Type | Biological Activity | IC50 Range |
|---|---|---|
| Antimalarial | Against P. falciparum | μM |
| Antileishmanial | Against Leishmania spp. | 1.2-14.7 μM |
| Anticancer | Against leukemia cell lines | Not specified |
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